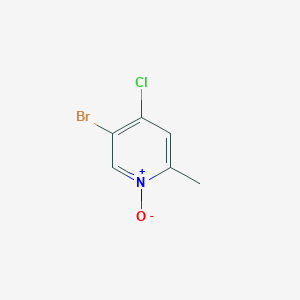

5-Bromo-4-chloro-2-methylpyridine 1-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Contemporary Organic Synthesis

Pyridine N-oxides have long been recognized as pivotal intermediates in organic synthesis. The N-oxide functional group significantly alters the reactivity of the pyridine ring compared to its parent pyridine. The electron-donating character of the N-oxide oxygen activates the C2 and C4 positions towards electrophilic attack, while simultaneously activating the C2 and C6 positions for nucleophilic substitution. This dual reactivity profile allows for a wide range of regioselective functionalization reactions that are often challenging to achieve with pyridine itself. researchgate.netbohrium.com

Furthermore, the N-oxide group can be readily removed through deoxygenation reactions, providing a facile route to substituted pyridines. This "activate-and-remove" strategy underscores the utility of pyridine N-oxides as versatile synthetic auxiliaries. researchgate.net Their applications span from facilitating C-H activation and cross-coupling reactions to serving as catalysts and oxidants in various organic transformations. researchgate.net

Impact of Halogenation on Pyridine Core Reactivity and Applications

The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine core dramatically expands the synthetic utility of these heterocycles. Halogens act as versatile handles for a plethora of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecular architectures.

Moreover, the electron-withdrawing nature of halogens influences the regioselectivity of subsequent reactions on the pyridine ring. The presence of multiple halogen atoms, as seen in di-halogenated pyridines, offers the potential for sequential and site-selective functionalization, further enhancing their value as synthetic intermediates. nih.gov The development of efficient and regioselective halogenation methods for pyridine N-oxides has been a significant area of research, providing practical access to pharmaceutically important intermediates. nih.gov

Contextualization of 5-Bromo-4-chloro-2-methylpyridine 1-oxide within Advanced Heterocyclic Research

This compound is a polysubstituted heterocyclic compound that embodies the synthetic advantages of both N-oxidation and di-halogenation. The presence of two distinct halogen atoms (bromine and chlorine) at the C5 and C4 positions, respectively, alongside a methyl group at C2 and the N-oxide functionality, creates a molecule with a rich and nuanced reactivity profile.

This specific arrangement of substituents makes this compound a highly valuable building block in advanced heterocyclic research. It serves as a precursor for the synthesis of a wide range of more complex pyridine derivatives through selective manipulation of the halogen and N-oxide groups. Its utility is particularly pronounced in the construction of novel scaffolds for medicinal chemistry and materials science, where precise control over substituent placement is paramount for tailoring biological activity and physical properties. While detailed, publicly available research focusing exclusively on this compound is limited, its structural motifs are found within patented chemical entities, suggesting its role as a key intermediate in proprietary synthetic routes.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 103971-43-3 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-4-2-6(8)5(7)3-9(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXSYVQEPYNCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546634 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103971-43-3 | |

| Record name | 5-Bromo-4-chloro-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 Bromo 4 Chloro 2 Methylpyridine 1 Oxide

Reactions Involving the Halogen Substituents (Bromine and Chlorine)

The presence of both a chloro and a bromo substituent on the pyridine (B92270) N-oxide ring offers opportunities for selective functionalization through various synthetic methodologies. The N-oxide group enhances the ring's susceptibility to nucleophilic attack, particularly at the 2- and 4-positions. scripps.eduresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the leaving group (a halide ion) restores the aromaticity. libretexts.org

For 5-Bromo-4-chloro-2-methylpyridine 1-oxide, the pyridine N-oxide group acts as a powerful electron-withdrawing group through resonance, delocalizing negative charge and stabilizing the Meisenheimer intermediate. thieme-connect.de This activation is most pronounced at the C4 (para) position. Consequently, the chlorine atom at the C4 position is significantly more activated towards SNAr than the bromine atom at the C5 position. researchgate.netuci.edu Reactions with various nucleophiles are expected to selectively displace the C4-chloro substituent.

Table 1: Representative SNAr Reactions at the C4-Position

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Bromo-4-methoxy-2-methylpyridine 1-oxide |

| Amine | Piperidine | 5-Bromo-4-(piperidin-1-yl)-2-methylpyridine 1-oxide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Bromo-4-(phenylthio)-2-methylpyridine 1-oxide |

This table is illustrative of expected reactivity based on established SNAr principles.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated pyridines are common substrates for these transformations. nih.govorganic-chemistry.org In this compound, both the C-Br and C-Cl bonds can potentially participate, but the greater reactivity of the C-Br bond typically allows for selective coupling at the C5 position.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) using a palladium catalyst and a base. nih.govnih.gov It is widely used due to the stability and low toxicity of the boron reagents. Selective reaction at the C5-Br bond is expected. beilstein-journals.org

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with the halide, catalyzed by palladium or nickel. organic-chemistry.org It is known for its high efficiency and functional group tolerance. organic-chemistry.org

Heck Coupling : This reaction forms a substituted alkene by coupling the halide with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling : This reaction couples the halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.ukresearchgate.net It is a reliable method for synthesizing aryl-alkynes. soton.ac.uk

Table 2: Representative Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 4-Chloro-2-methyl-5-phenylpyridine 1-oxide |

| Negishi | Phenylzinc Chloride | Pd(PPh₃)₄ | 4-Chloro-2-methyl-5-phenylpyridine 1-oxide |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 4-Chloro-2-methyl-5-styrylpyridine 1-oxide |

This table illustrates potential cross-coupling reactions based on established methodologies.

Lithiation and Subsequent Electrophilic Quenching Reactions

Halogen-metal exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures, is a common method for generating aryllithium species from aryl halides. In the case of this compound, the bromine at C5 is expected to undergo this exchange preferentially over the chlorine at C4. The resulting lithiated intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide range of electrophiles to introduce new functional groups at the C5 position.

Common electrophiles for quenching include:

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively.

Carbon Dioxide (CO₂): followed by acidic workup to yield a carboxylic acid.

Alkyl Halides: to introduce an alkyl group.

Disulfides: to form a thioether.

Reactivity of the Pyridine N-Oxide Functionality

The N-oxide group is not merely an activating group but is also a site of reactivity, enabling deoxygenation to the parent pyridine or undergoing characteristic rearrangement reactions. arkat-usa.org

Deoxygenation Strategies and Mechanisms

The removal of the oxygen atom from the pyridine N-oxide is a common synthetic step to obtain the corresponding pyridine derivative after the ring has been functionalized. researchgate.net This transformation can be achieved using various reducing agents.

Phosphorus(III) Reagents: Reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃) are frequently used. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by subsequent steps that result in the formation of the pyridine and a phosphorus(V) oxide byproduct (e.g., POCl₃ or Ph₃P=O).

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is an effective method for deoxygenation.

Other Reducing Agents: Other reagents, including titanium trichloride (TiCl₃) or samarium diiodide (SmI₂), can also effect this transformation.

Rearrangement Reactions (e.g., Polonovski, Boekelheide)

Pyridine N-oxides can undergo synthetically useful rearrangement reactions when treated with acylating agents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). organicreactions.orgacs.org

Polonovski Reaction: This reaction transforms a tertiary amine N-oxide into the corresponding N-acetylated secondary amine and an aldehyde upon treatment with acetic anhydride. organicreactions.org The key step is the formation of an iminium ion intermediate after the N-oxide is activated by the acylating agent. organicreactions.orgacs.org While classically applied to tertiary alkylamine N-oxides, the principles can be extended to heterocyclic N-oxides.

Boekelheide Rearrangement: This is a specific and highly useful rearrangement of 2-alkylpyridine N-oxides. wikipedia.orgresearchgate.net Since this compound possesses a methyl group at the C2 position, it is a suitable substrate for this reaction. researchgate.net The reaction is typically carried out with an acid anhydride, with trifluoroacetic anhydride (TFAA) often allowing for milder reaction conditions than acetic anhydride. wikipedia.org

The mechanism of the Boekelheide rearrangement proceeds through several steps: wikipedia.org

Acylation: The N-oxide oxygen attacks the anhydride to form an O-acylpyridinium intermediate.

Deprotonation: A base (such as the trifluoroacetate (B77799) anion) removes a proton from the 2-methyl group, forming a methylene (B1212753) intermediate.

acs.orgacs.org-Sigmatropic Rearrangement: A concerted pericyclic rearrangement occurs, leading to the formation of an O-acylated hydroxymethylpyridine derivative.

Hydrolysis: Subsequent hydrolysis of the resulting ester or trifluoroacetate yields the 2-(hydroxymethyl)pyridine product.

This reaction provides a valuable method for introducing functionality to the alkyl side chain at the C2 position of the pyridine ring. acs.orgacs.org

Coordination Chemistry of the N-Oxide with Metal Centers

The N-oxide functionality of this compound serves as a versatile ligand for coordination with various metal centers. The oxygen atom of the N-oxide group is a hard donor, making it particularly suitable for binding to hard and borderline metal ions. While specific studies on the coordination complexes of this compound are not extensively documented, the coordination chemistry of related pyridine N-oxide derivatives provides significant insights into its expected behavior.

The crystal structure of the closely related compound, 5-bromo-2-methylpyridine (B113479) N-oxide, reveals that the N-oxide group readily participates in intermolecular hydrogen bonding. nih.gov This affinity for hydrogen bonding is a strong indicator of its potential to coordinate with metal cations. The electronic properties of the substituents on the pyridine ring play a crucial role in modulating the coordinating ability of the N-oxide oxygen. The presence of electron-withdrawing groups, such as the bromo and chloro substituents in the target molecule, is expected to decrease the electron density on the oxygen atom, thereby weakening its donor capacity. Conversely, the electron-donating methyl group at the 2-position partially counteracts this effect.

Computational studies on substituted pyridine N-oxides have shown that electron-donating substituents increase the complexation ability of the N-oxide. researchgate.net Therefore, this compound is anticipated to form stable complexes with a variety of transition metals and lanthanides. The steric hindrance posed by the 2-methyl group may influence the geometry of the resulting metal complexes, potentially favoring lower coordination numbers or leading to distorted geometries around the metal center.

Table 1: Expected Coordination Behavior of this compound with Various Metal Centers

| Metal Ion Type | Expected Interaction Strength | Potential Coordination Modes |

| Hard Lewis Acids (e.g., Li+, Na+, Mg2+) | Moderate | Primarily electrostatic interactions |

| Borderline Lewis Acids (e.g., Fe2+, Co2+, Ni2+, Cu2+) | Strong | Formation of stable coordination complexes |

| Soft Lewis Acids (e.g., Ag+, Hg2+) | Weak | Less favorable interactions |

Transformations at the Methyl Group

The methyl group at the 2-position of this compound is a site for various chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

A key reaction involving the α-methyl group of pyridine N-oxides is the Boekelheide reaction . wikipedia.org This reaction typically involves treatment with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), leading to a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. wikipedia.org The initial acylation of the N-oxide oxygen is followed by deprotonation of the α-methyl group and subsequent rearrangement to yield an O-acylated 2-hydroxymethylpyridine derivative. wikipedia.org Hydrolysis of this intermediate furnishes the corresponding 2-hydroxymethylpyridine. This transformation represents a formal oxidation of the methyl group.

The methyl group can also undergo halogenation. For instance, treatment of 2-picoline-N-oxide with phosphoryl chloride or triphosgene (B27547) can yield 2-chloromethylpyridine. wikipedia.org This reactivity provides a pathway to introduce a halogen atom on the side chain, which can then be subjected to further nucleophilic substitution reactions.

The protons of the α-methyl group in 2-methylpyridine (B31789) N-oxides are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic species can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones (an aldol-type condensation), to form larger, more complex molecules. The N-oxide group is thought to stabilize the intermediate carbanion, facilitating the reaction.

Electronic and Steric Influences of Substituents on this compound Reactivity

The reactivity of this compound is a delicate balance of the electronic and steric effects of its substituents. The N-oxide group itself is a strong electron-donating group through resonance, increasing the electron density at the 2-, 4-, and 6-positions of the pyridine ring. thieme-connect.de This makes the ring more susceptible to electrophilic attack at these positions compared to the parent pyridine.

However, the bromo and chloro substituents at the 5- and 4-positions are electron-withdrawing through induction and also have a deactivating effect on the ring towards electrophilic substitution. The methyl group at the 2-position is weakly electron-donating, which can partially offset the deactivating effects of the halogens.

The resonance structures of pyridine N-oxide illustrate the delocalization of the negative charge from the oxygen atom to the ortho and para positions of the ring. thieme-connect.de This increased electron density at the 2- and 4-positions makes them more nucleophilic. In the case of this compound, the 4-position is blocked by a chlorine atom. The 2-position has a methyl group, and the 6-position remains a potential site for nucleophilic attack on an activated N-oxide.

Quantum chemical calculations on substituted pyridine N-oxides have demonstrated that electron-withdrawing substituents increase the electron affinity of the molecule. researchgate.net This suggests that this compound would have a higher electron affinity than unsubstituted pyridine N-oxide.

Sterically, the 2-methyl group can hinder the approach of reagents to the N-oxide oxygen and the adjacent positions on the pyridine ring. This steric hindrance can influence the regioselectivity of certain reactions.

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| N-oxide | 1 | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Activates ring to electrophilic substitution at C2, C4, C6; provides coordination site |

| Bromo | 5 | Electron-withdrawing (inductive) | Moderate | Deactivates the ring towards electrophilic substitution |

| Chloro | 4 | Electron-withdrawing (inductive) | Moderate | Deactivates the ring towards electrophilic substitution |

| Methyl | 2 | Electron-donating (inductive and hyperconjugation) | Significant | Can direct electrophiles to other positions; hinders attack at N-oxide and C2 |

Computational Mechanistic Elucidation of Key Reactions

Computational chemistry provides a powerful tool for understanding the reaction mechanisms and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) and ab initio methods can be employed to calculate various molecular properties and to model reaction pathways. worldscientific.com

For pyridine N-oxides, computational studies have been used to determine heats of formation, N-O bond dissociation energies, and to investigate the electronic structure. worldscientific.comnih.gov These calculations can help in understanding the stability of the molecule and the strength of the N-O bond, which is crucial for reactions involving deoxygenation.

Mechanistic studies of reactions such as the Boekelheide rearrangement can be elucidated through computational modeling. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed mechanism can be assessed. For example, the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement step in the Boekelheide reaction can be modeled to understand the electronic and steric factors that influence its rate and selectivity.

Advanced Spectroscopic Characterization of 5 Bromo 4 Chloro 2 Methylpyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignments

Proton (¹H) NMR spectroscopy of 5-Bromo-4-chloro-2-methylpyridine 1-oxide reveals distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the bromo, chloro, and N-oxide groups, as well as the electron-donating effect of the methyl group. The integration of these signals confirms the number of protons in each unique environment.

Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the pyridine ring and the methyl group gives rise to a separate signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atom bearing the bromine (C5) and the carbon atom bearing the chlorine (C4) are expected to show distinct resonances due to the different electronegativities of the halogens. The presence of the N-oxide group also significantly influences the chemical shifts of the ring carbons, particularly the carbons alpha and gamma to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 7.2 - 7.5 | - |

| H6 | 8.1 - 8.4 | - |

| CH₃ | 2.4 - 2.6 | 18 - 22 |

| C2 | - | 145 - 150 |

| C3 | - | 125 - 130 |

| C4 | - | 130 - 135 |

| C5 | - | 115 - 120 |

| C6 | - | 138 - 142 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between scalar-coupled protons. In this molecule, it would primarily confirm the coupling between the aromatic protons, if any, and potentially long-range couplings involving the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of the entire molecule. For example, correlations would be expected between the methyl protons and the C2 and C3 carbons, and between the aromatic protons and their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This can be used to confirm the spatial arrangement of the substituents on the pyridine ring. For instance, a NOESY correlation between the methyl protons and the H3 proton would provide evidence for their proximity.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds between them. This provides a characteristic "fingerprint" of the molecule and allows for the identification of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed between 2850 and 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region.

N-O stretching: The N-oxide group gives rise to a strong, characteristic absorption band, typically in the range of 1200-1300 cm⁻¹.

C-Cl and C-Br stretching: The carbon-halogen stretching vibrations occur at lower frequencies, with C-Cl stretching typically in the 600-800 cm⁻¹ range and C-Br stretching in the 500-600 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C/C=N stretch | 1400 - 1600 |

| N-O stretch | 1200 - 1300 |

| C-Cl stretch | 600 - 800 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Often, vibrations that are weak in FT-IR are strong in Raman spectra, and vice versa. For this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be observable, providing a comprehensive vibrational fingerprint of the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, which have multiple common isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the presence of one bromine and one chlorine atom in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for pyridine N-oxides include the loss of the oxygen atom from the N-oxide group. Other likely fragmentations would involve the loss of the halogen atoms (bromine or chlorine) or the methyl group. Analysis of the masses of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 221/223/225 | Molecular ion cluster due to Br and Cl isotopes. |

| [M-O]⁺ | 205/207/209 | Loss of the N-oxide oxygen atom. |

| [M-CH₃]⁺ | 206/208/210 | Loss of the methyl group. |

| [M-Cl]⁺ | 186/188 | Loss of the chlorine atom. |

| [M-Br]⁺ | 142/144 | Loss of the bromine atom. |

Note: m/z values are for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, as predicted by analogy with related pyridine N-oxide derivatives, is expected to exhibit characteristic bands in the ultraviolet region. These absorptions are primarily attributed to π → π* and n → π* electronic transitions within the aromatic system. The N-oxide functional group and the halogen substituents significantly influence the energies of these transitions.

The pyridine N-oxide moiety introduces a strong dipole and alters the electronic distribution within the pyridine ring, affecting the transition energies compared to the parent pyridine. Theoretical studies on similar molecules, such as 2-methylpyridine (B31789) 1-oxide, provide insight into the expected spectral features. nih.gov The presence of bromine and chlorine atoms as substituents further modifies the electronic structure. These halogens, through their inductive and resonance effects, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the pyridine ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the oxygen atom of the N-oxide group to an antibonding π* orbital of the ring. The exact positions of these bands are sensitive to the solvent polarity.

Based on data from analogous compounds like 4-chloropyridine (B1293800) N-oxide and theoretical calculations on substituted pyridine N-oxides, the following table provides a hypothetical representation of the UV-Vis absorption data for this compound in a non-polar solvent. ias.ac.inresearchgate.net

| Transition Type | Expected λmax (nm) | Description |

|---|---|---|

| π → π | ~280 - 320 | High-intensity band associated with the aromatic system, influenced by the N-oxide and halogen substituents. |

| n → π | ~250 - 270 | Lower-intensity band, characteristic of the N-oxide group, often appearing as a shoulder on the more intense π → π* band. |

Note: The data in this table is illustrative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within a material. For this compound, XPS analysis would reveal the presence of carbon (C), nitrogen (N), oxygen (O), bromine (Br), and chlorine (Cl) and provide insights into their chemical environments.

The binding energies of the core-level electrons are characteristic of each element and are sensitive to the local chemical bonding. The expected binding energies for the key elements in this compound are discussed below, based on established data for related organic compounds.

Nitrogen (N 1s): The N 1s spectrum is particularly informative. The nitrogen in the pyridine N-oxide is in a positively charged state, which typically results in a higher binding energy compared to neutral pyridinic nitrogen. The N 1s peak for N-oxides of pyridine is expected to appear at a binding energy of approximately 403.3 eV. researchgate.net

Oxygen (O 1s): The oxygen in the N-oxide group is in a negatively charged state, and its O 1s binding energy would be characteristic of this functionality.

Bromine (Br 3d): The Br 3d spectrum will show a doublet (Br 3d5/2 and Br 3d3/2) due to spin-orbit coupling. For bromine covalently bonded to a carbon atom in an aromatic ring, the Br 3d5/2 peak is expected in the range of 69.7-70.4 eV. researchgate.netresearchgate.net

Chlorine (Cl 2p): Similar to bromine, the Cl 2p spectrum will also exhibit a spin-orbit doublet (Cl 2p3/2 and Cl 2p1/2). For organic chlorine bonded to an sp2 carbon, the Cl 2p3/2 peak is typically observed around 200.3-200.6 eV. researchgate.netharvard.edu

Carbon (C 1s): The C 1s spectrum will be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms in the molecule. These include carbons in the pyridine ring, the methyl group carbon, and carbons bonded to nitrogen, bromine, and chlorine.

The following interactive table summarizes the anticipated core-level binding energies for the elemental constituents of this compound.

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| Nitrogen | N 1s | ~403.3 | Corresponds to the positively charged nitrogen in the N-oxide group. researchgate.net |

| Bromine | Br 3d5/2 | ~69.7 - 70.4 | Indicates bromine covalently bonded to the aromatic ring. researchgate.netresearchgate.net |

| Chlorine | Cl 2p3/2 | ~200.3 - 200.6 | Represents chlorine covalently bonded to the aromatic ring. researchgate.netharvard.edu |

| Oxygen | O 1s | - | Binding energy characteristic of the N-oxide functionality. |

| Carbon | C 1s | - | Multiple peaks corresponding to C-C, C-H, C-N, C-Br, and C-Cl bonds. |

Solid State and Supramolecular Chemistry of 5 Bromo 4 Chloro 2 Methylpyridine 1 Oxide

Single-Crystal X-ray Diffraction Analysis of 5-Bromo-4-chloro-2-methylpyridine 1-oxide

As of the latest available data, no single-crystal X-ray diffraction studies for this compound have been reported in the peer-reviewed scientific literature. Consequently, detailed information regarding its molecular conformation, precise geometrical parameters, and the specifics of its crystal packing is not available.

Molecular Conformation and Geometrical Parameters

Without experimental data from X-ray crystallography, a definitive analysis of the molecular conformation and a precise table of bond lengths and angles for this compound cannot be provided.

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The prediction of intermolecular interactions such as halogen bonding (involving the bromine and chlorine atoms), hydrogen bonding, and π-π stacking remains speculative in the absence of a determined crystal structure. The interplay of the N-oxide group as a hydrogen bond acceptor and the halogens as potential halogen bond donors is a key feature of similar molecules, but cannot be confirmed for this specific compound.

Packing Arrangement and Crystal Lattice Parameters

Detailed information on the packing arrangement and the crystal lattice parameters (unit cell dimensions and space group) is contingent on successful single-crystal X-ray diffraction analysis, which has not been publicly documented for this compound.

Polymorphism and Cocrystallization Studies of this compound

There are currently no published studies on the polymorphism or cocrystallization of this compound. Such studies would require the isolation and characterization of its solid form, which has not been reported.

Influence of Halogens and the N-Oxide on Supramamolecular Assembly

While the influence of halogens and N-oxide moieties on the supramolecular assembly of pyridine (B92270) derivatives is a subject of extensive research, a specific analysis for this compound is not possible without experimental structural data. In related systems, the N-oxide group is known to be a strong hydrogen bond acceptor, while bromine and chlorine atoms can act as halogen bond donors, collectively directing the formation of complex supramolecular architectures. The specific arrangement of these functional groups on the pyridine ring would be expected to dictate the resulting crystal packing, but this remains uncharacterized for the title compound.

Computational and Theoretical Investigations of 5 Bromo 4 Chloro 2 Methylpyridine 1 Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Geometry Optimization and Energetic Landscape

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. For 5-Bromo-4-chloro-2-methylpyridine 1-oxide, this would involve calculating key structural parameters.

While specific data for the target molecule is unavailable, a hypothetical table of optimized geometric parameters that would be generated from such a study is presented below. These parameters would define the precise spatial arrangement of the atoms within the molecule.

Table 1: Hypothetical Optimized Geometric Parameters

| Parameter | Predicted Value |

|---|---|

| Bond Length (C-Br) | Value in Å |

| Bond Length (C-Cl) | Value in Å |

| Bond Length (N-O) | Value in Å |

| Bond Angle (Cl-C-C) | Value in degrees |

| Bond Angle (C-N-O) | Value in degrees |

| Dihedral Angle (Br-C-C-N) | Value in degrees |

This table is for illustrative purposes only, as specific computational data is not available.

Further analysis of the energetic landscape could identify different conformers or rotational isomers and determine their relative stabilities. This is crucial for understanding the molecule's dynamic behavior.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For this compound, this would allow for the assignment of characteristic peaks to vibrations of the pyridine (B92270) ring, the C-Br, C-Cl, N-O, and C-H bonds.

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and chemical behavior. Analyses such as Frontier Molecular Orbital theory and Natural Bond Orbital theory provide detailed information about electron distribution and bonding interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |

This table outlines the standard definitions and significance of these descriptors.

For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in electron donation and acceptance, guiding the prediction of its reactive behavior.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

The distribution of electric charge within a molecule is fundamental to its properties. NBO analysis provides a detailed picture of the bonding and charge distribution. It calculates the natural atomic charges on each atom, offering insight into the electrostatic interactions within the molecule and with other molecules.

This analysis would reveal the charge localization on the nitrogen, oxygen, bromine, and chlorine atoms, as well as across the pyridine ring of this compound. Furthermore, NBO analysis can quantify the delocalization of electron density and the strength of various bonding and antibonding interactions, providing a deeper understanding of the molecule's electronic stability.

Applications in Advanced Organic Synthesis and Functional Materials

5-Bromo-4-chloro-2-methylpyridine 1-oxide as a Strategic Building Block

The strategic importance of this compound in organic synthesis stems from the orchestrated reactivity of its substituents on the pyridine (B92270) N-oxide core. The bromine and chlorine atoms offer distinct sites for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. The methyl group can also be functionalized, while the N-oxide moiety can direct metallation or be removed at a later synthetic stage. This multi-functional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

Precursor for the Synthesis of Novel Heterocyclic Systems

While direct examples of the synthesis of novel heterocyclic systems starting from this compound are not extensively documented in publicly available literature, the reactivity of the closely related 5-bromo-2-chloro-4-methylpyridine (B1272741) suggests a strong potential for such applications. Pyridine fused heterocycles are of significant interest in medicinal chemistry and material sciences due to their unique structural and electronic properties. The bromo and chloro substituents on the pyridine ring serve as versatile handles for the construction of fused ring systems through intramolecular cyclization reactions following appropriate functionalization. For instance, palladium-catalyzed cross-coupling reactions at the bromine or chlorine positions could introduce side chains capable of undergoing subsequent ring-closing reactions to form bicyclic or polycyclic heteroaromatic compounds.

Intermediate in the Design and Development of Bioactive Molecules

The utility of halogenated pyridines as intermediates in the synthesis of biologically active molecules is well-established. While specific examples detailing the direct use of this compound are limited in available research, patents for related compounds highlight their role as key intermediates. For example, the synthesis of 5-Bromo-2,4-dichloropyridine, a compound with significant applications in the biomedical field, has been described. This suggests that this compound is a valuable precursor for creating a library of substituted pyridines for screening and development of new therapeutic agents. The N-oxide functionality can influence the pharmacokinetic properties of a molecule and can also be a handle for further synthetic modifications.

Role in the Synthesis of Agrochemicals and Pharmaceuticals (general)

Halogenated pyridine derivatives are integral components in a wide array of agrochemicals and pharmaceuticals. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate for the synthesis of these products. While specific commercial products derived directly from this compound are not readily identifiable, patents for related compounds, such as those for the preparation of 5-bromo-2-methylpyridine (B113479), indicate the importance of such structures in the production of pesticides and other agrochemical products. The synthesis of complex molecules like 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a pharmaceutical intermediate, further underscores the potential of this class of compounds in drug discovery and development. patsnap.compatsnap.com

Utility in Ligand Design for Organometallic Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry, and pyridine-based ligands play a crucial role in the design of organometallic complexes. While direct applications of this compound in ligand synthesis are not widely reported, its structural features make it an attractive candidate for the preparation of novel ligands. The halogen atoms can be substituted with phosphine, amine, or other coordinating groups to create bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring, potentially leading to catalysts with enhanced activity and selectivity.

Potential Applications in Functional Materials (e.g., Optoelectronic Devices, Liquid Crystals)

Pyridine-containing molecules are of growing interest in the field of functional materials due to their electronic and photophysical properties. Although specific research on the application of this compound in this area is limited, studies on related pyridine derivatives have shown promise. For instance, novel pyridine-based compounds synthesized via Suzuki cross-coupling reactions have been investigated as potential chiral dopants for liquid crystals. mdpi.com The rigid, aromatic core of the pyridine ring, combined with the potential for extensive functionalization, makes this compound a promising starting material for the synthesis of new organic semiconductors, light-emitting materials, and other components for optoelectronic devices. The introduction of various functional groups through the bromo and chloro positions can be used to modulate the electronic energy levels, charge transport properties, and solid-state packing of the resulting materials.

Emerging Research Directions and Future Prospects for 5 Bromo 4 Chloro 2 Methylpyridine 1 Oxide

Exploration of Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety. For the synthesis of pyridine (B92270) N-oxides, traditional methods often involve strong oxidizing agents that can generate hazardous byproducts. Current research is focused on developing more sustainable alternatives.

Recent advancements in the green synthesis of pyridine N-oxides have highlighted several promising reagents and methodologies that could be adapted for the preparation of 5-Bromo-4-chloro-2-methylpyridine 1-oxide. These include:

Sodium Percarbonate: This solid source of hydrogen peroxide is an environmentally benign and efficient oxidizing agent for tertiary nitrogen compounds, leading to excellent yields of N-oxides under mild conditions. organic-chemistry.org

Titanium Silicalite (TS-1) with Hydrogen Peroxide: The use of TS-1 as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol (B129727) offers a safer, greener, and highly efficient continuous flow process for N-oxide formation. organic-chemistry.org This method has demonstrated long-term catalyst activity, making it suitable for industrial applications. organic-chemistry.org

Urea-Hydrogen Peroxide (UHP): UHP is a stable, inexpensive, and easy-to-handle solid reagent that can be used for the efficient oxidation of various organic molecules, including nitrogen heterocycles, to their corresponding N-oxides. organic-chemistry.org

Lipase-Glucose Oxidase System: An enzymatic approach utilizing a lipase-glucose oxidase system presents a green alternative for the oxidation of N-heteroaromatic amines. rsc.org

The application of these green methodologies to the synthesis of this compound would involve the oxidation of the parent molecule, 5-bromo-4-chloro-2-methylpyridine. The choice of method would depend on factors such as substrate compatibility, desired yield, and scalability. The development of a truly sustainable process would significantly enhance the accessibility and utility of this valuable chemical intermediate.

Table 1: Comparison of Green Synthesis Methodologies for Pyridine N-Oxides

| Methodology | Oxidizing Agent | Catalyst/Conditions | Advantages |

| Sodium Percarbonate | Sodium Percarbonate | Rhenium-based catalysts, mild conditions | Efficient, excellent yields, environmentally friendly oxygen source |

| Catalytic Flow Chemistry | Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1), Methanol, Microreactor | Safer, greener, high efficiency, continuous process |

| Solid-State Oxidation | Urea-Hydrogen Peroxide (UHP) | Solid-state reaction | Stable, inexpensive, easy to handle |

| Enzymatic Oxidation | Glucose | Lipase-Glucose Oxidase | Biocatalytic, mild conditions |

Unveiling Novel Reactivity Patterns and Chemical Transformations

The reactivity of this compound is governed by the interplay of the N-oxide functionality and the electronic effects of the halogen and methyl substituents. The N-oxide group activates the pyridine ring, making it susceptible to both electrophilic and nucleophilic attack. The bromine and chlorine atoms provide handles for cross-coupling reactions, while the methyl group can also participate in various transformations.

The presence of the N-oxide moiety significantly influences the regioselectivity of reactions. For instance, halogenation of unsymmetrical pyridine N-oxides can be highly regioselective, providing access to specific 2-halo-substituted pyridines which are valuable pharmaceutical intermediates. nih.govresearchgate.net This suggests that further functionalization of the pyridine ring of this compound could be achieved with high control.

Furthermore, the C-H bonds of the pyridine ring can be targeted for functionalization. Solvent- and halide-free methods for the C-H functionalization of pyridine N-oxides have been developed, leading to the synthesis of substituted ureas, for example. rsc.org These emerging methodologies open up new avenues for creating a diverse range of derivatives from this compound.

The reactivity of the analogous compound, 5-bromo-2-chloro-4-methylpyridine (B1272741), which lacks the N-oxide group, provides further insight. This compound is known to participate in various coupling reactions, such as Suzuki or Heck reactions, at the bromine and chlorine positions, allowing for the construction of more complex molecular architectures. indiamart.com The N-oxide functionality in the target compound is expected to modulate this reactivity, potentially enabling novel transformations and the synthesis of unique molecular scaffolds.

Development of Advanced Derivatives for Targeted Applications

The versatile chemical nature of this compound makes it an excellent starting material for the development of advanced derivatives with specific applications in pharmaceuticals, agrochemicals, and materials science.

The non-oxidized counterpart, 5-bromo-2-chloro-4-methylpyridine, is a known key intermediate in the synthesis of various pharmaceuticals, particularly antibacterial and antifungal agents, as well as in the formulation of herbicides and pesticides. chemimpex.com This strongly suggests that derivatives of this compound could exhibit similar biological activities. The N-oxide group itself can impart unique pharmacological properties.

The bromine and chlorine atoms serve as versatile handles for introducing a wide array of functional groups through cross-coupling reactions. For instance, Suzuki cross-coupling reactions of similar bromo-methylpyridines with various arylboronic acids have been successfully employed to synthesize novel pyridine derivatives with potential biological activities. mdpi.com By systematically modifying the substituents at the 4- and 5-positions, libraries of compounds can be generated for high-throughput screening in drug discovery and agrochemical research.

Beyond life sciences, the unique electronic properties of halogenated pyridines make them interesting candidates for materials science applications. Derivatives of this compound could be explored for the development of specialized polymers, coatings, and materials with tailored electronic and optical properties. chemimpex.com

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the way chemical research is conducted. These powerful computational tools can accelerate the discovery and development of new molecules by predicting their properties and optimizing their synthetic routes.

For this compound and its potential derivatives, AI and ML can be applied in several key areas:

Property Prediction: Machine learning models can be trained on large datasets of chemical structures and their corresponding properties to predict various physicochemical and biological characteristics of new compounds. mdpi.comnih.gov For instance, models could be developed to predict the solubility, toxicity, and potential biological activity of derivatives of this compound, thereby guiding the selection of the most promising candidates for synthesis and testing. researchgate.net Recent advances have demonstrated the ability of ML to predict the reactivity of halogen radicals and the site selectivity in halogenation reactions, which could be directly applicable to understanding the chemical behavior of this compound. nih.govdigitellinc.com

Synthesis Design: AI-powered retrosynthesis tools can propose viable synthetic pathways for complex molecules. By analyzing vast databases of chemical reactions, these algorithms can identify the most efficient and cost-effective routes to synthesize target derivatives of this compound. mdpi.com This can significantly reduce the time and resources required for experimental synthesis planning. Machine learning can also guide the optimization of reaction conditions to maximize yields and minimize byproducts. nih.gov

The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the exploration of its chemical space and the identification of novel applications. By combining computational predictions with experimental validation, researchers can navigate the vast landscape of chemical possibilities with greater efficiency and precision.

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Potential Impact |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties (e.g., solubility, melting point). |

| Machine Learning Models (e.g., Random Forest, Neural Networks) | Prediction of biological activity (e.g., antibacterial, antifungal). researchgate.net | |

| Deep Learning | Prediction of reactivity and reaction outcomes. digitellinc.com | |

| Synthesis Design | Retrosynthesis Algorithms | Automated planning of efficient synthetic routes to novel derivatives. |

| Bayesian Optimization | Optimization of reaction conditions for improved yields and selectivity. nih.gov | |

| Natural Language Processing | Extraction of reaction information from scientific literature. |

Q & A

Basic Research Questions

Q. How can the purity of 5-Bromo-4-chloro-2-methylpyridine 1-oxide be accurately determined in synthetic samples?

- Methodological Answer: Purity assessment typically involves a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): Quantifies impurities using reverse-phase columns and UV detection.

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm structural integrity and detect residual solvents.

- Elemental Analysis (EA): Validates elemental composition (C, H, N, Br, Cl) with <1% deviation from theoretical values.

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) confirms molecular weight (188.022 g/mol) and isotopic patterns .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Toxicity Mitigation: The compound is classified as WGK 3 (severely hazardous to water) and may cause eye damage (H318). Avoid inhalation; use respiratory protection if dust is generated .

- Emergency Protocols: In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. What are the key physicochemical properties influencing its application in drug discovery?

- Methodological Answer:

- Lipophilicity (LogP = 2.186): Impacts membrane permeability and bioavailability. Optimize via structural analogs for target-specific delivery.

- Polar Surface Area (PSA = 25.46 Ų): Affects solubility and blood-brain barrier penetration. Adjust using hydrophilic substituents.

- Thermal Stability: Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures for storage conditions .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?

- Methodological Answer:

- Suzuki-Miyaura Coupling: The bromine atom at position 5 is electronically activated for palladium-catalyzed coupling with boronic acids (e.g., arylboronic acids in ).

- Regioselectivity Analysis: Density Functional Theory (DFT) calculations predict electron-deficient pyridine rings enhance oxidative addition rates. Validate via H NMR kinetics and X-ray crystallography of intermediates.

- Competing Pathways: Chlorine at position 4 may deactivate the ring; use bulky ligands (e.g., SPhos) to suppress undesired side reactions .

Q. How can computational methods resolve contradictions between experimental NMR data and predicted electronic distributions?

- Methodological Answer:

- DFT-Based NMR Prediction: Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to simulate chemical shifts. Compare with experimental H NMR to identify discrepancies.

- Solvent Effects: Incorporate polarizable continuum models (PCM) for DMSO or CDCl3 to improve accuracy.

- Case Study: A mismatch in predicted vs. observed methyl group shifts (position 2) may arise from steric hindrance not captured in simulations. Refine with molecular dynamics (MD) .

Q. What strategies optimize its stability under varying pH conditions for biological assays?

- Methodological Answer:

- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via LC-MS over 24 hours.

- Degradation Pathways: Acidic conditions may hydrolyze the N-oxide moiety; use stabilizing excipients (e.g., cyclodextrins) in formulation.

- Kinetic Modeling: Apply pseudo-first-order kinetics to calculate half-lives and identify optimal storage buffers .

Data Contradiction Analysis

Q. How to address conflicting results in substitution reactions at the 4-chloro vs. 5-bromo positions?

- Methodological Answer:

- Competitive Reactivity Assays: Perform parallel reactions with controlled equivalents of nucleophiles (e.g., amines). Analyze product ratios via GC-MS.

- Electrophilicity Mapping: Use Fukui indices (DFT) to quantify site-specific reactivity. Higher electrophilicity at Br (position 5) typically dominates, but steric hindrance from the methyl group (position 2) may shift selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.